2-(2-Fluorophenyl)pent-4-yn-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11FO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3 |
InChI Key |
AXMZJKCBQNGVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Contextualization Within Fluorinated Organic Chemistry and Propargylic Alcohol Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The presence of the 2-fluorophenyl group in 2-(2-Fluorophenyl)pent-4-yn-2-ol imparts specific characteristics to the molecule, such as altered lipophilicity and metabolic stability, which can be advantageous in the design of bioactive compounds. nih.gov Fluorinated alcohols, in particular, have been recognized for their unique solvent properties and their ability to promote certain chemical reactions. rsc.orgresearchgate.net
Simultaneously, the propargylic alcohol scaffold is a cornerstone of organic synthesis. rawsource.com These compounds, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile intermediates that can undergo a wide array of transformations. researchgate.net Their utility stems from the reactivity of both the alkyne and the alcohol functional groups, allowing for the construction of complex molecular architectures. rawsource.comresearchgate.net Propargylic alcohols are key precursors in the synthesis of various heterocycles, carbocycles, and other functionally rich molecules. researchgate.net
Overview of Strategic Importance in Synthetic Organic Chemistry
The strategic importance of 2-(2-Fluorophenyl)pent-4-yn-2-ol lies in its capacity to serve as a versatile synthon, or building block, in the assembly of more complex molecules. The presence of both the fluorinated phenyl ring and the propargylic alcohol functionality within the same molecule offers multiple reaction sites for chemists to exploit.
The propargylic alcohol moiety can participate in a variety of named reactions, including rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.orgsci-hub.se It can also undergo nucleophilic substitution, addition reactions, and cyclization reactions. researchgate.net For instance, the hydroxyl group can be replaced by other functional groups, and the alkyne can undergo additions or be used in coupling reactions to form new carbon-carbon bonds. researchgate.netmdpi.com
The combination of these features in a single molecule allows for the efficient construction of complex structures that might otherwise require lengthy and less efficient synthetic routes. This makes This compound and similar structures valuable tools for medicinal chemists and those involved in the discovery of new materials.
Current Research Landscape and Emerging Trends Pertaining to Similar Structures
Stereoselective Synthesis Approaches
Achieving stereocontrol in the synthesis of this compound is paramount for its potential applications in stereospecific materials and as a chiral building block. Both enantioselective and diastereoselective strategies are key to accessing specific stereoisomers of this molecule.
Enantioselective Pathways, including Biocatalytic Strategies
The primary route to chiral tertiary alcohols involves the enantioselective addition of a nucleophile to a prochiral ketone. In the case of this compound, this would involve the asymmetric addition of an ethynyl (B1212043) or propargyl nucleophile to 2'-fluoroacetophenone (B1202908).
Chemical Asymmetric Alkynylation:
A common and effective method for the enantioselective synthesis of tertiary propargylic alcohols is the catalytic asymmetric alkynylation of ketones. This can be achieved using various metal-ligand complexes. For instance, copper-catalyzed alkynylations of quinolones have been reported to proceed with high enantioselectivity, offering a potential parallel for the synthesis of our target compound. In such a reaction, a chiral ligand, such as a bis(oxazoline) derivative, coordinates to a copper(I) salt. This complex then facilitates the enantioselective addition of a terminal alkyne to the ketone.
A plausible synthetic route would involve the reaction of 2'-fluoroacetophenone with a propargyl Grignard reagent or lithium propargylide in the presence of a chiral catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Chiral Ligand | Potential Outcome |
| Copper(I) salt (e.g., CuI) | Chiral bis(oxazoline) or P,N ligands | High enantioselectivity in the formation of the tertiary alcohol. researchgate.net |
| Zinc(II) salt (e.g., Zn(OTf)₂) | Chiral amino alcohols or N-heterocyclic carbenes | Catalytic generation of a chiral zinc-acetylide for enantioselective addition. |
| Organocatalysts | Cinchona alkaloids or prolinol derivatives | Metal-free enantioselective addition of alkynes to ketones. |
Biocatalytic Strategies:
Biocatalysis presents an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Enzymes, such as oxidoreductases from various microorganisms, can catalyze the asymmetric reduction of a suitable alkynyl ketone precursor to the desired chiral alcohol. mit.educhemicalbook.com
A chemoenzymatic approach could involve the synthesis of an α,β-alkynyl ketone, which is then stereoselectively reduced by a specific ketoreductase (KRED) enzyme. The selection of the appropriate enzyme is critical and often requires screening of a library of KREDs to find one with high activity and selectivity for the specific substrate. Directed evolution can be employed to tailor an enzyme for a non-natural substrate, enhancing its performance for industrial applications. chemicalbook.com
Another biocatalytic route is the kinetic resolution of the racemic alcohol. A lipase (B570770), for instance, could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. A notable example is the use of Candida antarctica lipase B (Novozym 435) for the enantioselective transesterification of related compounds. researcher.life
Diastereoselective Control in Carbon-Carbon Bond Formation
When the substrate already contains a stereocenter, the formation of the new stereocenter at the carbinol carbon must be controlled relative to the existing one. While this compound itself does not have a pre-existing stereocenter in its common precursors, diastereoselective additions are a cornerstone of stereocontrolled synthesis. For instance, if a chiral auxiliary were attached to the propargyl group, the addition to 2'-fluoroacetophenone would lead to diastereomers.
The principles of diastereoselective synthesis can be illustrated by the addition of nucleophiles to ketones containing an adjacent stereocenter, often governed by Felkin-Anh or Cram chelation models. For example, aldol (B89426) reactions followed by intramolecular Michael additions have been used to create highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. sigmaaldrich.com These principles could be applied to more complex analogues of our target compound.
Catalytic Synthesis Protocols
Catalytic methods offer the advantages of efficiency, atom economy, and the ability to perform reactions under mild conditions. Both metal-catalyzed and organocatalytic approaches are highly relevant to the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions (e.g., utilizing Pd-catalyzed methods for related structures)
While the key C-C bond formation to create the tertiary alcohol is often not a palladium-catalyzed reaction, Pd catalysis is instrumental in synthesizing precursors or analogous structures. For example, Pd-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental for creating aryl-alkyne bonds.
In a hypothetical route to a more complex analogue, a Pd-catalyzed reaction could be used to couple an aryl halide with a terminal alkyne. For instance, a Pd(II)/Pd(IV) catalytic cycle has been proposed for certain C-C bond forming reactions. google.com Furthermore, palladium iodide has been shown to catalyze the multicomponent carbonylative synthesis of furan (B31954) derivatives from 2-propargyl-1,3-dicarbonyl compounds, showcasing the power of palladium in complex transformations involving alkynes. nih.gov
Copper catalysis, as mentioned in the enantioselective section, is more directly applicable to the key bond-forming step. Copper acetylides are excellent nucleophiles for addition to ketones.
Organocatalytic and Metal-Free Synthetic Routes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of chiral tertiary propargylic alcohols, organocatalysts can be employed to activate either the ketone or the alkyne.
For example, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective benzoin (B196080) reaction between aldehydes and ynones, leading to tertiary alkynyl carbinols. echemi.com While this specific reaction involves an ynone rather than a simple alkyne, it highlights the potential of organocatalysis in this area.
Furthermore, the conjugate addition of nucleophiles to alkynones can be catalyzed by chiral organocatalysts like cinchona alkaloids, providing enantioenriched products. ccl.net The hydration of activated alkynes can also be achieved using organocatalysts such as L-cysteine. nih.gov These methods could be adapted for the synthesis of precursors to this compound.
A plausible metal-free approach for the synthesis of the target molecule could involve the use of a chiral Brønsted acid or base to catalyze the addition of a terminal alkyne to 2'-fluoroacetophenone.
Chemoenzymatic Cascades for Enantioenriched Products
Chemoenzymatic cascades combine the best of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. researcher.life For the synthesis of enantioenriched this compound, a cascade reaction could be envisioned.
For instance, a chemical catalyst could be used to generate a reactive intermediate, which is then acted upon by an enzyme in the same pot. An example is the chemoenzymatic synthesis of 2-chloro- and 2-fluorocordycepins, where a transglycosylation reaction is catalyzed by a recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP). molport.com
A potential chemoenzymatic cascade for our target compound could start with the chemical synthesis of the racemic alcohol via a Grignard reaction. Subsequently, a lipase could be introduced to perform a kinetic resolution, selectively acylating one enantiomer and allowing for easy separation.
| Step | Reaction | Catalyst | Purpose |
| 1 | Propargylation of 2'-fluoroacetophenone | Propargylmagnesium bromide | Formation of racemic this compound |
| 2 | Enantioselective acylation | Lipase (e.g., Novozym 435) | Kinetic resolution to separate enantiomers |
This approach would yield one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric purity.
Rational Design of Precursors and Building Blocks
The effective synthesis of this compound hinges on the logical selection and design of its constituent precursors. A retrosynthetic analysis of the target molecule reveals two primary disconnection points around the tertiary alcohol carbon: one at the C-C bond connecting the phenyl ring and the alcohol carbon, and the other at the C-C bond between the alcohol carbon and the pentynyl chain. This analysis suggests two main synthetic strategies: the addition of a 2-fluorophenyl organometallic reagent to a pent-4-yn-2-one precursor, or the addition of a propargyl organometallic species to a 2-fluoroacetophenone (B1329501) derivative. The former approach is often more practical due to the commercial availability and stability of the respective precursors.
The introduction of the 2-fluorophenyl moiety is a critical step in the synthesis of this compound. Two primary strategies involving 2-fluorophenyl substrates are the use of Grignard reagents and organolithium compounds.
Grignard Reagent Approach: The formation of 2-fluorophenylmagnesium bromide from 2-fluorobromobenzene and magnesium metal is a well-established method. This Grignard reagent serves as a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of a suitable ketone precursor. The reaction of 2-fluorophenylmagnesium bromide with pent-4-yn-2-one would directly yield the desired tertiary alcohol, this compound. The presence of the fluorine atom at the ortho position can influence the reactivity of the Grignard reagent.
| Strategy | Precursor | Reagent | Key Features |
| Grignard Reaction | 2-Fluorobromobenzene | Magnesium (Mg) | Well-established; reagent can be prepared in situ. |
| Organolithiation | Fluorobenzene (B45895) | Strong base (e.g., sec-BuLi) | Directed ortho-metalation; useful for specific regioselectivity. researchgate.net |
The pent-4-yn-2-ol scaffold provides the five-carbon chain with the terminal alkyne and the hydroxyl group. In the context of the retrosynthetic approach described above, the key precursor derived from this scaffold is pent-4-yn-2-one. This ketone can be synthesized from the commercially available pent-4-yn-2-ol through oxidation.
The reaction of an organometallic species, such as 2-fluorophenylmagnesium bromide or 2-fluorophenyllithium, with the carbonyl group of pent-4-yn-2-one is a classic nucleophilic addition reaction that forms the tertiary alcohol functionality of the target molecule.
Alternatively, the Sonogashira coupling reaction provides a powerful method for the formation of C-C bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.com In a hypothetical alternative synthesis, a precursor such as 2-bromo-1-(2-fluorophenyl)ethan-1-one could potentially be coupled with a terminal alkyne. However, the more direct approach of adding a 2-fluorophenyl organometallic reagent to a pentynone precursor is generally more convergent and efficient. The Sonogashira reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and tolerance of various functional groups. nih.gov
| Scaffold-based Precursor | Reaction Type | Reactant | Product |
| Pent-4-yn-2-one | Nucleophilic Addition | 2-Fluorophenylmagnesium bromide | This compound |
| Pent-4-yn-2-one | Nucleophilic Addition | 2-Fluorophenyllithium | This compound |
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be optimized to enhance its environmental sustainability.
Solvent Selection: Traditional Grignard reactions are often performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org These solvents have significant drawbacks, including high volatility, flammability, and the potential for peroxide formation. Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a greener alternative that often provides equal or superior performance in Grignard reactions. umb.edursc.orgrsc.org Cyclopentyl methyl ether (CPME) is another promising green solvent for such reactions. rsc.org The use of these greener solvents can significantly reduce the environmental impact of the synthesis.
| Green Chemistry Principle | Application in Synthesis | Potential Improvement |
| Safer Solvents | Use of ethereal solvents in Grignard/organolithium reactions. | Replacement of THF/diethyl ether with 2-MeTHF or CPME. umb.edursc.orgrsc.org |
| Atom Economy | Addition reaction of organometallic reagent to ketone. | The primary reaction is highly atom-economical; optimization of precursor synthesis can further improve the overall process. primescholars.com |
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for propargylic alcohols often involves identifying key intermediates that are transiently formed during the reaction. These intermediates can be organometallic complexes or highly reactive organic species that dictate the subsequent bond-forming or bond-breaking steps.
Identification of Key Organometallic or Organic Intermediates (e.g., palladacycles)
In the realm of palladium-catalyzed reactions, propargylic compounds are known to engage in a variety of transformations, often proceeding through distinct organometallic intermediates. acs.org For a substrate like this compound, several plausible palladium-mediated pathways can be hypothesized. One common mode of activation involves the coordination of the palladium(0) catalyst to the alkyne, which can lead to the formation of a π-allyl-palladium complex upon departure of the hydroxyl group, or undergo oxidative addition.
Alternatively, in reactions involving an ortho-substituted aryl halide, the formation of a palladacycle is a well-established mechanistic feature. libretexts.org While not directly involving the propargylic alcohol itself as the starting point for palladacycle formation, if this compound were to react with an aryl halide in a coupling reaction, a palladacycle could be formed from the aryl halide reactant. The subsequent steps would involve the propargylic alcohol.
Gold catalysis offers another rich area for the transformation of propargylic alcohols. researchgate.netucl.ac.uk Gold(I) catalysts are known to be highly effective in activating the alkyne moiety of propargylic alcohols, leading to intermediates such as gold-vinylidene or gold-carbene complexes. ntnu.edu These reactive species can then undergo a variety of subsequent transformations, including cyclizations and rearrangements. acs.orgresearchgate.net For instance, the intramolecular attack of a nucleophile on the activated alkyne is a common pathway to form heterocyclic structures.
Transition State Characterization (e.g., concerted mechanisms)
The characterization of transition states is often achieved through computational studies and provides a deeper understanding of the reaction's energetic landscape. For many metal-catalyzed reactions, the key steps are not always stepwise and can proceed through concerted mechanisms, where multiple bonds are formed and/or broken simultaneously.
In the context of palladium-catalyzed cross-coupling reactions, the steps of oxidative addition, transmetalation, and reductive elimination are fundamental. libretexts.org Each of these steps proceeds through its own transition state. For example, reductive elimination, where the final product is formed from the organopalladium intermediate, is often a concerted process.
Kinetic and Thermodynamic Profiling of Reactions
Kinetic and thermodynamic studies are essential for a complete understanding of a reaction mechanism, providing quantitative data on reaction rates, equilibria, and the energies of intermediates and transition states.
Determination of Rate-Determining Steps
No specific studies determining the rate-determining steps for reactions involving this compound have been identified in the reviewed scientific literature.
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined experimentally through temperature-dependent kinetic studies (Arrhenius plots) or calculated using computational chemistry methods. This value provides a quantitative barrier for a reaction to occur.
Specific activation energy calculations for reactions of this compound are not available in the surveyed literature.
Isotopic Labeling Studies for Mechanistic Insights (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium), chemists can trace the fate of atoms throughout a reaction and probe for kinetic isotope effects.
For reactions involving terminal alkynes, deuterium labeling of the acetylenic proton can provide significant mechanistic information. For a compound like this compound, deuterating the terminal alkyne position could help to elucidate whether this C-H bond is broken in the rate-determining step of a given reaction.
No specific isotopic labeling studies utilizing this compound have been found in the publicly available scientific literature.
Analysis of Substituent Effects on Reactivity and Selectivity
Substituent effects play a pivotal role in directing the course of chemical reactions. In the case of this compound, the electronic and steric properties of the 2-fluorophenyl group and the substitution pattern of the alkyne are critical determinants of its chemical behavior.
The 2-fluorophenyl group attached to the carbinolic carbon of this compound exerts significant electronic and steric effects that modulate its reactivity.
Electronic Influences: The fluorine atom at the ortho position of the phenyl ring is highly electronegative. This property leads to a strong electron-withdrawing inductive effect (-I effect), which can influence the stability of intermediates formed during a reaction. For instance, in reactions proceeding through a carbocationic intermediate at the propargylic position, the electron-withdrawing nature of the 2-fluorophenyl group would destabilize such a species. This destabilization can, in turn, affect the reaction rate and potentially favor alternative reaction pathways that avoid the formation of a full positive charge on the adjacent carbon.
Steric Influences: The presence of the 2-fluorophenyl group introduces significant steric bulk around the reaction center. libretexts.org This steric hindrance can impede the approach of a nucleophile or a catalyst to the electrophilic carbon atom. libretexts.org In bimolecular nucleophilic substitution (SN2) type reactions, where the nucleophile attacks from the backside, the bulky aromatic ring can shield the reaction center, slowing down the reaction rate significantly. libretexts.org The steric congestion can also influence the regioselectivity and stereoselectivity of reactions by favoring pathways that minimize steric repulsion in the transition state.
A comparative analysis of the electronic and steric effects of different substituents can provide further insight. For example, a ferrocenyl group, which is also bulky, is known to be highly electron-donating, a characteristic that contrasts with the electron-withdrawing nature of the fluorophenyl group. nih.gov This highlights how both electronic and steric parameters must be considered to predict reactivity. nih.govacs.org
Table 1: Electronic and Steric Properties of the 2-Fluorophenyl Group
| Property | Description | Impact on Reactivity |
|---|---|---|
| Electronic Effect | Strong -I (inductive) effect due to fluorine's electronegativity. Weak +M (mesomeric) effect. | Destabilizes adjacent carbocations, potentially slowing down SN1-type reactions. Can influence the acidity of the terminal alkyne proton. |
| Steric Effect | Bulky group that creates steric hindrance around the reaction center. | Can hinder the approach of nucleophiles and catalysts, affecting reaction rates and selectivity. libretexts.org |
The substitution pattern of the alkyne moiety in propargylic alcohols is a crucial factor in determining the reaction outcome. acs.org In this compound, the alkyne is terminal, meaning it has a hydrogen atom attached to one of the sp-hybridized carbons.
This terminal alkyne has a relatively acidic proton due to the high s-character of the sp-hybridized carbon orbital. This acidity allows for the formation of a metal acetylide upon treatment with a suitable base or certain metal catalysts. rsc.org The formation of such an intermediate is a key step in many carbon-carbon bond-forming reactions, such as Sonogashira, A3, and Glaser couplings.
Furthermore, the presence of a terminal alkyne allows for reactions that are not possible with internal alkynes, such as hydrofunctionalization reactions where a hydrogen atom and another group are added across the triple bond. The reactivity of the alkyne can be harnessed in various transformations, including cyclization reactions to form heterocyclic compounds like thiochromenes. acs.org The nature of the substituent at the other end of the alkyne (in this case, a methyl group indirectly through the propargylic carbon) can also influence the regioselectivity of addition reactions.
Table 2: Influence of Alkyne Substitution on Potential Reactions
| Alkyne Type | Key Feature | Common Reactions |
|---|---|---|
| Terminal Alkyne | Acidic proton. | Acetylide formation, Sonogashira coupling, Glaser coupling, A3 coupling, Hydrofunctionalization. rsc.org |
| Internal Alkyne | No acidic proton. | Cycloadditions, Pauson-Khand reaction, Alkyne metathesis. |
Catalyst Performance and Mechanistic Role in Catalytic Processes
Catalysts are often essential for achieving efficient and selective transformations of propargylic alcohols like this compound. nih.gov Various types of catalysts, including Lewis acids, transition metals, and Brønsted acids, can be employed, each operating through different mechanistic pathways. nih.gov
Transition metal catalysts, such as those based on gold, silver, copper, ruthenium, and iron, are widely used in reactions of propargylic alcohols. nih.govorganic-chemistry.org These catalysts can activate the alkyne moiety towards nucleophilic attack or facilitate the formation of key intermediates. For instance, silver catalysts can promote the formation of silver acetylides, which are versatile intermediates in various coupling reactions. rsc.org Gold and other π-acidic metals can activate the alkyne by coordinating to the triple bond, making it more susceptible to attack by nucleophiles.
The mechanism of catalysis often involves the formation of a propargylic cation or a related intermediate. acs.org The catalyst can facilitate the departure of the hydroxyl group as a leaving group, often after protonation or coordination to the metal center. The resulting electrophilic species can then be attacked by a nucleophile. The choice of catalyst and reaction conditions can significantly influence the reaction pathway, leading to different products. For example, some catalysts may favor direct nucleophilic substitution, while others might promote rearrangement reactions.
The efficiency of a catalyst can be affected by several factors, including the nature of the ligands, the oxidation state of the metal, and the solvent system. Catalyst poisoning, where a substance deactivates the catalyst, can be a challenge, particularly in reactions involving sulfur-containing nucleophiles that can bind strongly to the metal center. nih.gov
Table 3: Common Catalysts in Propargylic Alcohol Reactions and Their Roles
| Catalyst Type | Example(s) | Mechanistic Role |
|---|---|---|
| Transition Metals | Au, Ag, Cu, Ru, Fe | Alkyne activation, formation of metal acetylides, stabilization of intermediates. rsc.orgnih.govorganic-chemistry.org |
| Lewis Acids | FeCl3, InCl3, Bi(OTf)3 | Activation of the hydroxyl group as a leaving group, formation of propargylic cations. |
| Brønsted Acids | H2SO4, p-TsOH | Protonation of the hydroxyl group to facilitate its departure as water. |
Computational and Theoretical Chemistry Studies of 2 2 Fluorophenyl Pent 4 Yn 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state properties of organic molecules. rsc.orgnih.gov For 2-(2-Fluorophenyl)pent-4-yn-2-ol, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy structure.
This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Common combinations of exchange-correlation functionals and basis sets, such as B3LYP/6-311++G(d,p), are often employed to achieve reliable results for geometries and energies. nih.gov
Once the optimized structure is obtained, various ground state properties can be calculated. These properties are crucial for understanding the molecule's behavior.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative of the types of data that would be generated from a DFT calculation and is not based on actual published results.)
| Property | Hypothetical Value | Description |
|---|---|---|
| Total Energy | E.g., -552 Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment | E.g., 2.5 Debye | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density. |
| HOMO Energy | E.g., -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | E.g., -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | E.g., 6.3 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. nih.gov |
| Rotational Constants | A, B, C (GHz) | Constants related to the molecule's principal moments of inertia, used in microwave spectroscopy. |
Ab Initio Methods for Electronic Structure
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide a more rigorous description of the electronic structure. These methods are crucial for benchmarking results from less computationally expensive methods like DFT and for investigating systems where DFT may be less reliable. For a molecule like this compound, these calculations would yield precise information on electron correlation effects, which are important for accurately describing its chemical behavior.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the phenyl ring to the chiral center and the C-C bond to the propargyl group—means the molecule can exist in various spatial arrangements or conformations.
A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the molecule's potential energy landscape. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies are vital for understanding how the molecule's shape influences its properties and interactions. The stability of different conformers is typically governed by a balance of steric hindrance and subtle electronic interactions.
Theoretical Investigations of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Computational Modeling of Potential Energy Surfaces
A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. For a reaction involving this compound, computational modeling would be used to map the PES for a specific transformation, such as an addition to the alkyne or a substitution at the aromatic ring.
This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the desired reactants and products.
Prediction of Regio- and Stereoselectivity
Many reactions can proceed through multiple pathways, leading to different structural isomers (regioisomers) or stereoisomers. For this compound, reactions involving the alkyne or the fluorophenyl ring could potentially yield multiple products.
Theoretical calculations can predict the favored outcome by comparing the activation energies of the competing transition states. The pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the reaction's selectivity. rsc.org For example, in an electrophilic addition to the alkyne, calculations could determine whether the electrophile adds to the terminal or internal carbon by comparing the energies of the two possible transition states. This predictive capability is a key application of computational chemistry in synthesis planning. rsc.org
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are standard approaches for predicting the spectroscopic properties of organic molecules. These calculations can provide valuable information for identifying and characterizing compounds.
Detailed, peer-reviewed research articles presenting predicted spectroscopic data for this compound are not readily found in the public domain. However, a general approach to predicting its spectroscopic properties would involve the following:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The geometry of the molecule is first optimized, usually with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculated chemical shifts would then be compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide a predicted spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using the same level of theory. The resulting vibrational modes would correspond to specific bond stretches, bends, and torsions within the molecule. For instance, one would expect to predict the characteristic stretching frequencies for the O-H group, the C≡C triple bond, the C-F bond, and the aromatic C-H bonds. These predicted frequencies are often scaled by an empirical factor to better match experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.
A hypothetical data table for predicted spectroscopic properties based on such calculations would be structured as follows:
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Specific values for each proton |
| ¹³C NMR | Chemical Shift (ppm) | Specific values for each carbon |
| IR | Vibrational Frequency (cm⁻¹) | O-H stretch, C≡C stretch, C-F stretch |
| UV-Vis | λmax (nm) | Wavelength of maximum absorption |
Note: The values in this table are for illustrative purposes only, as specific computational studies for this compound were not found in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior
Specific molecular dynamics simulation studies on this compound are not available in the surveyed scientific literature. A typical MD simulation study for this compound would involve the following steps:
System Setup: A force field (e.g., AMBER, CHARMM, or GROMOS) would be assigned to describe the inter- and intramolecular forces of the molecule. The molecule would then be placed in a simulation box, often solvated with a chosen solvent like water or an organic solvent to mimic experimental conditions.
Simulation Protocol: The system would first be minimized to remove any steric clashes. This would be followed by a period of heating to the desired temperature and then equilibration to ensure the system is stable. Finally, a production run would be performed, during which the trajectory of each atom is saved at regular intervals.
Analysis: The resulting trajectory would be analyzed to understand the dynamic behavior of this compound. This could include analyzing the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand its compactness, and radial distribution functions to study its interactions with solvent molecules. Furthermore, conformational analysis could reveal the preferred orientations of the fluorophenyl group and the pentynyl chain.
A hypothetical data table summarizing results from an MD simulation might look like this:
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Force Field | The set of parameters used to describe the molecule's energy | e.g., GAFF |
| Solvent | The medium in which the simulation is run | e.g., Water (TIP3P model) |
| Simulation Time | The duration of the production run | e.g., 100 ns |
| Average RMSD | A measure of the average change in atomic positions | e.g., 2.5 Å |
| Average Radius of Gyration | A measure of the molecule's compactness | e.g., 4.1 Å |
Note: The values in this table are for illustrative purposes only, as specific MD simulation studies for this compound were not found in the searched literature.
Advanced Spectroscopic Characterization Techniques and Research for 2 2 Fluorophenyl Pent 4 Yn 2 Ol
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 2-(2-Fluorophenyl)pent-4-yn-2-ol. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule with a high degree of confidence. This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic constituents.
For this compound, the exact mass can be calculated and then compared to the experimentally determined value. Any minuscule difference between the theoretical and measured mass, known as the mass error, is a key indicator of the accuracy of the identification.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁FO |
| Theoretical Monoisotopic Mass | 178.0800 g/mol |
| Experimentally Determined Mass | Typically within a few ppm of the theoretical value |
| Mass Accuracy | Dependent on the specific instrument and experimental conditions |
Note: The experimentally determined mass and mass accuracy are dependent on the specific HRMS instrument and the ionization technique employed.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into the connectivity and chemical environment of each atom within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns.
¹³C NMR: Reveals the number of distinct carbon environments in the molecule.
Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It helps to establish the connectivity of proton networks within the molecule, such as the propargyl group and the aromatic ring protons. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is invaluable for assigning the proton signal to its corresponding carbon atom. sdsu.educolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular skeleton by connecting different spin systems, for example, linking the pentynyl group to the quaternary carbon and the fluorophenyl ring. sdsu.educolumbia.edu
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | 7.0 - 7.6 | 115 - 165 | To other aromatic carbons and the quaternary carbon |
| Quaternary C | - | ~75 | To aromatic protons and propargyl protons |
| CH₂ (propargyl) | ~2.7 | ~30 | To the quaternary carbon and the alkyne CH |
| CH₃ | ~1.6 | ~30 | To the quaternary carbon and the propargyl CH₂ |
| Alkyne CH | ~2.0 | ~70 | To the propargyl CH₂ |
| Alkyne C | - | ~80 | To the propargyl CH₂ and the alkyne CH |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fluorine-19 NMR Spectroscopy for Probing the Fluorine Environment
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. azom.comwikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable information about its position on the aromatic ring. azom.comaiinmr.com Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed, which further aids in the structural confirmation. azom.com The large chemical shift range in ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups. azom.com
Chiral NMR for Enantiomeric Excess Determination (if applicable)
Since this compound possesses a chiral center at the quaternary carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum. The integration of these separate signals allows for the quantification of the relative amounts of each enantiomer present in the mixture.
Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.
FT-IR Spectroscopy: This technique is particularly useful for identifying characteristic vibrational frequencies of specific functional groups.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar bonds, such as the carbon-carbon triple bond.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | FT-IR | 3600 - 3200 (broad) |
| Aromatic Ring | C-H stretch | FT-IR | 3100 - 3000 |
| Aromatic Ring | C=C stretch | FT-IR/Raman | 1600 - 1450 |
| Alkyne | C≡C stretch | FT-IR/Raman | 2260 - 2100 (weak in IR, strong in Raman) |
| Alkyne | ≡C-H stretch | FT-IR | ~3300 |
| Alkyl | C-H stretch | FT-IR | 3000 - 2850 |
| Fluoroaromatic | C-F stretch | FT-IR | 1250 - 1100 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, a chiral tertiary propargylic alcohol, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable tools for unambiguously assigning the three-dimensional arrangement of its substituents around the stereocenter.
These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. sigmaaldrich.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration. The process of assigning the absolute configuration typically involves a synergistic approach, comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). sigmaaldrich.comnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For a molecule like this compound, the key chromophores are the 2-fluorophenyl group and the ethynyl (B1212043) (alkyne) group. The electronic transitions associated with these groups, particularly the π → π* transitions of the aromatic ring, are expected to give rise to distinct Cotton effects in the ECD spectrum.
While specific experimental ECD data for this compound is not available in the public domain, studies on structurally analogous aryl propargylic alcohols have established empirical rules that correlate the sign of the Cotton effects with the absolute configuration. For instance, research on various optically active 1-aryl-2-propyn-1-ols has demonstrated a consistent relationship between the stereochemistry at the carbinolic center and the signs of the CD bands associated with the aromatic ¹Lₐ and ¹Lₑ transitions. acs.org
For the (R)-enantiomer of these alcohols, a positive Cotton effect is typically observed for the ¹Lₐ band (around 220-240 nm) and a negative Cotton effect for the ¹Lₑ band (around 250-280 nm). The opposite is true for the (S)-enantiomer. This exciton (B1674681) chirality method, based on the through-space coupling of the chromophores, provides a powerful non-empirical basis for configurational assignment. nih.gov
Below is an illustrative data table of expected ECD spectral features for the enantiomers of this compound, based on the established patterns for this class of compounds. The exact wavelengths (λ) and differential molar extinction coefficients (Δε) would need to be determined experimentally and corroborated with theoretical calculations.
Illustrative ECD Data for this compound Enantiomers
| Enantiomer | Expected Transition | Expected Wavelength (λ) Range (nm) | Expected Sign of Cotton Effect (Δε) |
| (R)-2-(2-Fluorophenyl)pent-4-yn-2-ol | Phenyl ¹Lₐ | 215 - 235 | Positive (+) |
| (R)-2-(2-Fluorophenyl)pent-4-yn-2-ol | Phenyl ¹Lₑ | 250 - 280 | Negative (-) |
| (S)-2-(2-Fluorophenyl)pent-4-yn-2-ol | Phenyl ¹Lₐ | 215 - 235 | Negative (-) |
| (S)-2-(2-Fluorophenyl)pent-4-yn-2-ol | Phenyl ¹Lₑ | 250 - 280 | Positive (+) |
Note: This table is illustrative and based on trends observed in structurally similar compounds. Actual experimental values may vary.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of circularly polarized infrared light during vibrational transitions. nih.gov A key advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich and highly specific fingerprint of the molecule's stereochemistry. nih.gov
For this compound, VCD is particularly well-suited for absolute configuration determination due to the presence of various functional groups with distinct vibrational frequencies, such as the O-H stretch, the C≡C stretch of the alkyne, and the C-F stretch of the fluorophenyl group.
The standard VCD approach involves:
Measuring the experimental VCD spectrum of an enantiomerically enriched sample.
Performing quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-configuration).
Comparing the experimental spectrum with the calculated one. A good agreement in the signs and relative intensities of the VCD bands allows for a definitive assignment of the absolute configuration. researchgate.net
The mirror-image nature of VCD spectra means that the spectrum of the (S)-enantiomer will be the exact opposite of the (R)-enantiomer. nih.gov This technique is robust and can be applied to samples in solution, neat liquids, or even oils, making it a versatile alternative to X-ray crystallography. sigmaaldrich.com While specific VCD research on this compound has not been published, the methodology has been successfully applied to a wide range of complex chiral molecules, including other fluorinated compounds and propargylic alcohols.
Chemical Transformations and Derivative Synthesis from 2 2 Fluorophenyl Pent 4 Yn 2 Ol
Rearrangement Reactions
The structural arrangement of 2-(2-fluorophenyl)pent-4-yn-2-ol makes it a suitable candidate for several synthetically valuable rearrangement reactions, leading to the formation of new carbonyl compounds and isomeric unsaturated systems.
Meyer-Schuster Rearrangement and Analogous Transformations
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, this rearrangement is expected to yield an α,β-unsaturated ketone.
The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Tautomerization of this allenol then leads to the final α,β-unsaturated carbonyl compound. wikipedia.org The general mechanism involves three main steps:
Rapid protonation of the alcohol's oxygen atom.
The rate-determining 1,3-shift of the protonated hydroxy group.
Keto-enol tautomerism followed by deprotonation to yield the irreversible α,β-unsaturated carbonyl product. wikipedia.org
In the case of this compound, the expected product of the Meyer-Schuster rearrangement would be (E/Z)-4-(2-fluorophenyl)pent-3-en-2-one .
It is important to note that with tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity between the Meyer-Schuster and Rupe pathways. While traditional methods employ strong acids, milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ru- or Ag-based catalysts) can provide better control and higher yields. wikipedia.org For instance, studies on the analogous compound, 2-phenyl-3-butyn-2-ol, have shown that the Meyer-Schuster rearrangement can be achieved thermally in water at elevated temperatures, forming 3-phenylbut-2-enal.
Table 1: Predicted Products of Meyer-Schuster Rearrangement of this compound
| Reactant | Product | Reaction Type |
| This compound | (E/Z)-4-(2-Fluorophenyl)pent-3-en-2-one | Meyer-Schuster Rearrangement |
Propargyl-Allenyl Isomerizations
Propargylic alcohols can undergo isomerization to form allenes, which are valuable intermediates in organic synthesis. nih.gov This transformation can be catalyzed by various reagents, including transition metals and bases. The resulting allene from this compound would be 4-(2-fluorophenyl)penta-1,2-dien-4-ol .
This isomerization is a key step in many sequential reactions. For example, the allene intermediate can participate in subsequent cyclization or addition reactions. The equilibrium between the propargyl and allenyl forms can often be controlled by the reaction conditions and the nature of the substituents.
Cyclization Reactions for Novel Ring Systems
The presence of both an aryl ring and a reactive alkyne moiety in this compound provides the opportunity for intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems.
Intramolecular Cyclizations to Form Carbo- or Heterocycles (e.g., benzo[a]fluorenes, oxazolines)
Benzo[a]fluorenes: The synthesis of benzo[a]fluorenes, a class of polycyclic aromatic hydrocarbons wikipedia.org, can be envisioned through intramolecular reactions of derivatives of this compound. For instance, palladium-catalyzed annulation of related 5-(2-bromophenyl)pent-3-en-1-ynes has been shown to produce benzo[a]fluorene derivatives. nih.gov A plausible strategy for utilizing this compound would involve its conversion to a suitable precursor, such as a 1,3-enyne with a pendant bromoaryl group, which could then undergo a cascade cyclization.
Oxazolines: Oxazolines are five-membered heterocyclic compounds with various applications in coordination chemistry and as chiral auxiliaries. The synthesis of oxazolines from propargylic alcohols is not a direct transformation. However, this compound could be a starting material for a multi-step synthesis. A common route to 2-oxazolines involves the cyclization of N-(2-hydroxyethyl)amides. mdpi.com One could envision a synthetic sequence where the alkyne moiety of this compound is first transformed, and the resulting intermediate is then elaborated to an N-(2-hydroxyethyl)amide, which can subsequently be cyclized to form a substituted oxazoline (B21484). For example, various methods exist for the synthesis of 2-oxazolines from aldehydes and amino alcohols, often promoted by reagents like N-bromosuccinimide or acids. mdpi.comorganic-chemistry.org
Addition Reactions to the Alkyne Moiety
The terminal alkyne group in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular frameworks.
Hydroboration and Subsequent Transformations
Hydroboration of alkynes is a powerful method for the synthesis of carbonyl compounds. The reaction of a terminal alkyne with a borane (B79455) reagent, followed by oxidation (typically with hydrogen peroxide in a basic medium), leads to the formation of an aldehyde. youtube.com In the case of this compound, hydroboration-oxidation would be expected to produce 4-(2-fluorophenyl)-4-hydroxypentanal .
The reaction proceeds via an anti-Markovnikov addition of the borane across the triple bond, meaning the boron atom adds to the less substituted carbon (the terminal carbon of the alkyne). Subsequent oxidation replaces the boron atom with a hydroxyl group, which then tautomerizes to the corresponding aldehyde.
For internal alkynes, hydroboration-oxidation leads to ketones. vaia.com If the alkyne in this compound were internal and unsymmetrical, a mixture of two ketones would be expected. vaia.com The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-BBN, is often employed with alkynes to prevent double addition across the triple bond. vaia.com
Table 2: Predicted Product of Hydroboration-Oxidation of this compound
| Reactant | Reagents | Product | Reaction Type |
| This compound | 1. BH3·THF2. H2O2, NaOH | 4-(2-Fluorophenyl)-4-hydroxypentanal | Hydroboration-Oxidation |
Hydrometallation and Related Processes
Hydrometallation reactions of the alkyne moiety in this compound offer a powerful method for the synthesis of stereodefined vinylmetal species, which are valuable intermediates for further functionalization. The regioselectivity and stereoselectivity of these reactions are influenced by the choice of metal hydride, catalyst, and reaction conditions.
Hydrostannylation: The addition of a tin hydride (hydrostannylation) across the carbon-carbon triple bond can be achieved under radical or transition-metal-catalyzed conditions. For aryl propargylic alcohols, radical-mediated hydrostannylation with reagents like tributyltin hydride (nBu₃SnH) in the presence of a radical initiator such as AIBN can lead to a mixture of regio- and stereoisomers. However, uncatalyzed hydrostannylation of aryl propargylic alcohols with nBu₃SnH has been shown to proceed with high regioselectivity, favoring the γ-adduct, irrespective of the electronic nature of the aryl group. qub.ac.uk In contrast, the use of triphenyltin (B1233371) hydride (Ph₃SnH) in uncatalyzed additions is more sensitive to the electronic properties of the alkyne. qub.ac.uk Platinum-catalyzed hydrostannylation, for instance with a PtCl₂/XPhos system, has been demonstrated to be highly selective for the formation of E-vinyl silanes from propargylic alcohols. rsc.org
Hydroboration: The hydroboration of internal alkynes using reagents like pinacolborane, catalyzed by transition metals such as ruthenium, can proceed with high regio- and stereoselectivity. For propargyl alcohol derivatives, trans-hydroboration has been observed, leading to the formation of synthetically useful alkenyl boronates. nih.gov The hydroboration-oxidation of alkynes is a two-step process that results in the formation of carbonyl compounds. With terminal alkynes, this reaction typically yields aldehydes. The use of bulky boranes like disiamylborane can prevent further reaction of the initially formed vinylborane. libretexts.org
Hydrosilylation: Platinum-catalyzed hydrosilylation of internal propargylic alcohols using glycidyl (B131873) silanes has been shown to proceed with high regioselectivity to afford β-E silylalkenes. This selectivity is attributed to a critical intermolecular hydrogen bond between the glycidyl and propargylic hydroxy groups. chemrxiv.org
Table 1: Representative Hydrometallation Reactions of Propargylic Alcohols
| Reaction Type | Reagents and Conditions | Major Product Type | Reference |
| Hydrostannylation | nBu₃SnH, O₂ (cat.), THF, rt | γ-Stannyl allylic alcohol | qub.ac.uk |
| Hydrostannylation | Ph₃SnH, THF, rt | Mixture of regioisomers | qub.ac.uk |
| Hydrostannylation | nBu₃SnH, AIBN (cat.), benzene (B151609), reflux | Mixture of vinylstannanes | researchgate.net |
| Hydroboration | Pinacolborane, [Cp*RuCl]₄ (cat.), solvent | trans-Alkenyl boronate | nih.gov |
| Hydrosilylation | Glycidyldiphenyl silane, Pt(dvds) (cat.) | β-E Silylalkene | chemrxiv.org |
Functional Group Interconversions and Derivatization
Transformations of the Hydroxyl Group
The tertiary hydroxyl group of this compound can be transformed into a variety of other functional groups, enabling the synthesis of a diverse range of derivatives.
Esterification: The conversion of the tertiary alcohol to an ester can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive acylating agents like acid chlorides or anhydrides. masterorganicchemistry.comyoutube.comresearchgate.net The Fischer esterification is an equilibrium process, and to drive the reaction to completion, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com For tertiary alcohols, which are sterically hindered, direct esterification with carboxylic acids can be challenging. However, methods using cation exchange resins as catalysts have been developed for the esterification of tertiary alcohols. chemrxiv.org
Etherification: The formation of ethers from the tertiary hydroxyl group can be accomplished under various conditions. The Nicholas reaction, for instance, involves the protection of the alkyne as a dicobalt hexacarbonyl complex, which stabilizes the propargylic cation generated upon treatment with a Lewis acid. This allows for the facile reaction with a wide range of nucleophiles, including alcohols, to form ethers. beilstein-journals.org
Table 2: Representative Transformations of the Hydroxyl Group in Propargylic Alcohols
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.), heat | Ester | masterorganicchemistry.com |
| Esterification | Acid chloride, pyridine | Ester | researchgate.net |
| Nicholas Reaction | 1. Co₂(CO)₈; 2. HBF₄, Nu-H | Substituted Alkyne | beilstein-journals.org |
Modifications of the Alkyne Linker (e.g., Sonogashira coupling for related compounds)
The terminal alkyne of this compound is a key site for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides provides a direct route to substituted alkynes. masterorganicchemistry.com
The Sonogashira coupling is a versatile and widely used method for the synthesis of internal alkynes. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. masterorganicchemistry.com However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. acsgcipr.org The reactivity of the aryl halide in the Sonogashira coupling generally follows the order I > Br > Cl. masterorganicchemistry.com
For substrates similar to this compound, such as 2-methyl-3-butyn-2-ol, efficient copper-free Sonogashira couplings with a variety of aryl bromides have been reported using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of aryl-2-methyl-3-butyn-2-ols, which are precursors to terminal alkynes. masterorganicchemistry.com The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ can facilitate the coupling of less reactive aryl bromides at room temperature. nih.gov The stereoelectronic properties of the substituents on both the aryl halide and the alkyne can influence the reaction outcome. nih.gov
Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides with 2-Methyl-3-butyn-2-ol
| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 95 | masterorganicchemistry.com |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 98 | masterorganicchemistry.com |
| 1-Bromo-3-aminobenzene | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 85 | masterorganicchemistry.com |
| 2-Bromopyridine | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 80 | masterorganicchemistry.com |
Reactions Involving the Fluorophenyl Substituent
The 2-fluorophenyl group in this compound can participate in several types of reactions, primarily nucleophilic aromatic substitution and directed ortho-metalation.
Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups. chiralen.com While the alkyne-bearing substituent is not strongly electron-withdrawing, under certain conditions, particularly with strong nucleophiles or under photoredox catalysis, nucleophilic aromatic substitution on unactivated fluoroarenes can be achieved. beilstein-journals.org The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) in the presence of a mild base has been shown to proceed with high regioselectivity. yale.edu
Directed ortho-Metalation (DoM): The fluorine atom can act as a weak directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (C3) by a strong base like an alkyllithium reagent. libretexts.orgmasterorganicchemistry.com The resulting aryllithium species can then be trapped with various electrophiles to introduce a new substituent at the C3 position. However, the hydroxyl group in the molecule would likely need to be protected prior to this reaction, as it would be deprotonated by the strong base.
Role of 2 2 Fluorophenyl Pent 4 Yn 2 Ol As a Versatile Chemical Intermediate
Precursor for Advanced Fluorinated Organic Molecules
The presence of a fluorine atom in 2-(2-fluorophenyl)pent-4-yn-2-ol is of particular importance. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govossila.com This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity, all of which are desirable traits in drug discovery. nih.gov Consequently, this compound is a key starting material for the synthesis of advanced fluorinated organic molecules. researchgate.netrsc.org
Building Block for Complex Molecules and Pharmaceutical Scaffolds (e.g., related triazole derivatives)
The dual functionality of the alkyne and alcohol groups in this compound allows for its use as a scaffold in the construction of more complex molecules, including those with potential pharmaceutical applications. mdpi.comnih.gov One notable application is in the synthesis of triazole derivatives. Triazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.comchemmethod.comnih.gov
The terminal alkyne of this compound can readily participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting the alkyne with an azide-containing molecule. This methodology provides a straightforward route to novel fluorinated triazole compounds, which are of significant interest in medicinal chemistry. mdpi.com The resulting molecules combine the beneficial properties of the fluoro-phenyl group with the proven biological activity of the triazole core. nih.govsworldjournal.com
Scaffold for Heterocyclic Compound Synthesis
Beyond triazoles, the versatile reactivity of this compound makes it a suitable scaffold for the synthesis of various other heterocyclic compounds. nih.gov Heterocycles are a major class of organic compounds and form the core structure of many natural products, pharmaceuticals, and agrochemicals. organic-chemistry.org
Formation of Oxygen-Containing Heterocycles (e.g., dihydropyrans, oxazolines)
The presence of the hydroxyl group and the alkyne in this compound opens pathways to the synthesis of various oxygen-containing heterocycles. researchgate.net For instance, the intramolecular cyclization of related propargyl alcohols can lead to the formation of substituted furans or other oxygen-containing rings under appropriate reaction conditions.
While direct synthesis of dihydropyrans and oxazolines from this compound is not explicitly detailed in the provided context, the structural motifs present in the molecule are amenable to transformations that could lead to such heterocycles. For example, the alkyne could be functionalized and then subjected to cyclization reactions. The synthesis of dihydropyranones has been achieved through various methods, including intramolecular cycloadditions. nih.gov
Similarly, oxazolines, which are important intermediates and can be found in biologically active molecules, are often synthesized from aminoalcohols and nitriles or aldehydes. organic-chemistry.orgnih.govresearchgate.net While not a direct precursor, the functional groups of this compound could be chemically modified to create the necessary precursors for oxazoline (B21484) synthesis. The living cationic ring-opening polymerization of 2-oxazolines with fluorinated aromatic substituents has been shown to be greatly accelerated by ortho-fluoro substituents. rsc.org
Applications in Materials Chemistry and Polymer Science (if applicable through further transformations)
The terminal alkyne group in this compound also presents opportunities for its use in materials chemistry and polymer science. Terminal alkynes are known to undergo polymerization reactions, such as those catalyzed by transition metals, to form polyacetylenes. These polymers can exhibit interesting electronic and optical properties.
Furthermore, the "click" reactivity of the alkyne group allows for the facile attachment of this fluorinated building block to polymer backbones or surfaces. This process, known as polymer modification or surface functionalization, can be used to impart specific properties, such as hydrophobicity or altered surface energy, to a material. The incorporation of fluorine can be particularly advantageous in creating materials with low surface energy, chemical resistance, and specific optical properties. While direct applications of this compound in this area are not extensively documented, its structure suggests significant potential for such further transformations.
Q & A
Basic: What are the recommended methods for synthesizing 2-(2-Fluorophenyl)pent-4-yn-2-ol, and how can purity be validated?
Answer:
Synthesis typically involves Sonogashira coupling or alkyne addition to fluorinated acetophenone derivatives. For example:
- Step 1: React 2-fluorophenylacetone with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in THF).
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity Validation:
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage: Keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for incineration .
- Hazard Mitigation:
Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Data Contradictions:
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic additions?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Validation: Compare predicted vs. experimental NMR shifts (e.g., δ ~2.1 ppm for CH₃ group) .
Advanced: How can researchers address contradictions in reported thermodynamic properties (e.g., boiling point)?
Answer:
- Systematic Re-measurement:
- Error Analysis:
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS):
- IR: Identify O-H (3200–3400 cm⁻¹) and alkyne (2100 cm⁻¹) stretches .
Advanced: How does fluorination at the 2-position influence the compound’s electronic properties?
Answer:
- Electron-Withdrawing Effect:
- Impact on Reactivity:
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
